molecular formula C13H5Br2NO5 B14178334 (5,7-Dibromo-1-benzofuran-2-yl)(5-nitrofuran-2-yl)methanone CAS No. 89266-68-2

(5,7-Dibromo-1-benzofuran-2-yl)(5-nitrofuran-2-yl)methanone

Cat. No.: B14178334
CAS No.: 89266-68-2
M. Wt: 414.99 g/mol
InChI Key: RWVKBTZCAVURAO-UHFFFAOYSA-N
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Description

(5,7-Dibromo-1-benzofuran-2-yl)(5-nitrofuran-2-yl)methanone: is a synthetic organic compound that features both benzofuran and nitrofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dibromo-1-benzofuran-2-yl)(5-nitrofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach is the bromination of benzofuran followed by the introduction of the nitrofuran moiety through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or ferric chloride, under controlled temperatures to ensure selective bromination and acylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group to an amino group is a common transformation, often achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms in the benzofuran ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan rings.

    Reduction: Amino derivatives of the nitrofuran moiety.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5,7-Dibromo-1-benzofuran-2-yl)(5-nitrofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity, particularly due to the presence of the nitrofuran moiety, makes it a candidate for antimicrobial and anticancer research. Studies have investigated its ability to inhibit the growth of various bacterial and cancer cell lines.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are studied for their efficacy as antimicrobial agents and potential anticancer drugs.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5,7-Dibromo-1-benzofuran-2-yl)(5-nitrofuran-2-yl)methanone involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. This oxidative stress can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The bromine atoms in the benzofuran ring may also contribute to the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-1-benzofuran-2-yl)(5-nitrofuran-2-yl)methanone: Lacks one bromine atom compared to the target compound.

    (5,7-Dibromo-1-benzofuran-2-yl)(5-nitrothiophene-2-yl)methanone: Contains a thiophene ring instead of a furan ring.

    (5,7-Dibromo-1-benzofuran-2-yl)(5-nitropyrrole-2-yl)methanone: Contains a pyrrole ring instead of a furan ring.

Uniqueness

The uniqueness of (5,7-Dibromo-1-benzofuran-2-yl)(5-nitrofuran-2-yl)methanone lies in its dual bromine substitution on the benzofuran ring and the presence of the nitrofuran moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

89266-68-2

Molecular Formula

C13H5Br2NO5

Molecular Weight

414.99 g/mol

IUPAC Name

(5,7-dibromo-1-benzofuran-2-yl)-(5-nitrofuran-2-yl)methanone

InChI

InChI=1S/C13H5Br2NO5/c14-7-3-6-4-10(21-13(6)8(15)5-7)12(17)9-1-2-11(20-9)16(18)19/h1-5H

InChI Key

RWVKBTZCAVURAO-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)C2=CC3=CC(=CC(=C3O2)Br)Br

Origin of Product

United States

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